Aminopterin

Übersicht

Beschreibung

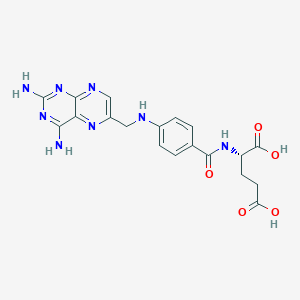

Aminopterin, auch bekannt als 4-Aminopteroylglutaminsäure, ist ein synthetisches Derivat von Pterin und ein 4-Amino-Derivat von Folsäure. Es ist ein antineoplastisches Medikament mit immunsuppressiven Eigenschaften, das häufig in der Chemotherapie eingesetzt wird. This compound wirkt als Enzyminhibitor, indem es um die Folatbindungsstelle des Enzyms Dihydrofolat-Reduktase konkurriert und so die Tetrahydrofolatsynthese effektiv blockiert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Aminopterin kann durch einen mehrstufigen Prozess, der von Pterin ausgeht, synthetisiert werden. Die Synthese umfasst die folgenden Schritte:

Bildung von 2,4-Diaminopteridin: Dies wird durch Umsetzen von Pterin mit geeigneten Reagenzien unter kontrollierten Bedingungen erreicht.

Anlagerung der Benzoylgruppe: Das 2,4-Diaminopteridin wird dann mit einem Benzoylchlorid-Derivat umgesetzt, um die benzoylierte Verbindung zu bilden.

Bildung des Glutaminsäure-Derivats: Die benzoylierte Verbindung wird dann unter bestimmten Bedingungen mit Glutaminsäure umgesetzt, um this compound zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt über ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen die Einhaltung der pharmazeutischen Standards für das Endprodukt gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, um reduzierte Derivate zu bilden.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte Gruppen durch andere funktionelle Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, werden unter kontrollierten Bedingungen eingesetzt

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: In Studien zur Enzyminhibition und zum Folatstoffwechsel eingesetzt.

Medizin: In der Chemotherapie zur Behandlung bestimmter Krebsarten, einschließlich pädiatrischer Leukämie, eingesetzt. .

Industrie: In der Produktion bestimmter Arzneimittel und als Forschungswerkzeug in der Arzneimittelentwicklung eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es kompetitiv an das Dihydrofolat-Reduktase-Enzym bindet und so die Synthese von Tetrahydrofolat blockiert. Tetrahydrofolat ist essentiell für die Produktion von Purinen und Pyrimidinen, die für die DNA-, RNA- und Proteinsynthese notwendig sind. Durch die Hemmung der Tetrahydrofolatsynthese erschöpft this compound die Nukleotidvorläufer, was zur Hemmung der DNA-, RNA- und Proteinsynthese führt .

Analyse Chemischer Reaktionen

Types of Reactions

Aminopterin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to form reduced derivatives.

Substitution: This compound can participate in substitution reactions where specific groups are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Applications

Aminopterin was historically used in the treatment of pediatric leukemia but has largely been supplanted by methotrexate due to better therapeutic indices. However, it is undergoing renewed investigation for several reasons:

- Potential in leukemia treatment : Recent studies suggest that this compound may have superior uptake in tumor cells compared to methotrexate, leading to ongoing clinical trials .

- Breast cancer research : A virtual screening model indicated that this compound could act as a potential inhibitor in improving endocrine therapies for breast cancer .

Immunosuppressive Properties

This compound is utilized in immunology for its immunosuppressive effects:

- Hybridoma development : It is commonly used in selection media such as HAT (hypoxanthine-aminopterin-thymidine) medium. This medium is crucial for developing hybridomas that produce monoclonal antibodies by forcing cells to rely on salvage pathways for nucleotide synthesis .

Laboratory Research Applications

This compound serves as a valuable tool in various laboratory settings:

- Cell culture applications : Its role as an antifolate makes it essential for selecting specific cell lines that have adapted to utilize alternative metabolic pathways, particularly in hybridoma technology .

- Apoptosis research : Due to its ability to induce cell death, this compound is employed in studies investigating apoptotic pathways and mechanisms .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

Safety and Contraindications

While this compound has therapeutic benefits, it also carries risks:

- Teratogenic effects : Associated with congenital malformations when used during pregnancy, leading to its classification as a teratogen .

- Toxicity : The compound's single-dose lethal dose (LD50) is approximately 2.5 mg/kg when administered orally to rats, indicating significant toxicity at higher doses .

Wirkmechanismus

Aminopterin exerts its effects by binding competitively to the dihydrofolate reductase enzyme, blocking the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of purines and pyrimidines, which are necessary for DNA, RNA, and protein synthesis. By inhibiting tetrahydrofolate synthesis, this compound depletes nucleotide precursors, leading to the inhibition of DNA, RNA, and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Aminopterin ähnelt anderen Antifolat-Verbindungen wie Methotrexat. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Methotrexat: Ein eng verwandtes Antifolat mit einem besseren therapeutischen Index und geringerer Toxizität im Vergleich zu this compound. .

Trimetrexat: Ein weiteres Antifolat mit unterschiedlichen pharmakologischen Eigenschaften und klinischen Anwendungen.

Edatrexat: Ein neueres Antifolat, das entwickelt wurde, um Resistenzmechanismen zu überwinden, die mit Methotrexat verbunden sind

Die einzigartige Bindungsaffinität von this compound für Dihydrofolat-Reduktase und seine spezifische Hemmung der Tetrahydrofolatsynthese machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in klinischen Anwendungen .

Biologische Aktivität

Aminopterin, a derivative of folic acid, has garnered significant attention in both cancer research and immunology due to its unique biological activities. Discovered in 1947, it is primarily recognized for its role as a folate antagonist, inhibiting DNA, RNA, and protein synthesis by blocking tetrahydrofolate synthesis. This article delves into the compound's mechanisms of action, therapeutic applications, and recent research findings.

This compound functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate. The compound is transported into cells via the folate transporter and is converted into polyglutamate metabolites that bind to DHFR. This binding prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of nucleotide precursors necessary for nucleic acid synthesis.

| Mechanism | Description |

|---|---|

| Transport | This compound enters cells via folate transporters. |

| Conversion | Inside the cell, it converts to polyglutamate metabolites. |

| Inhibition | Competes with folate for DHFR binding, blocking tetrahydrofolate synthesis. |

Therapeutic Applications

This compound has been employed in various therapeutic contexts:

- Cancer Treatment : Initially used for pediatric leukemia, this compound has shown efficacy in various cancers by inducing apoptosis in rapidly dividing cells.

- Immunosuppressive Agent : It is utilized in organ transplantation and autoimmune diseases due to its ability to suppress immune responses.

- Hybridoma Technology : In laboratory settings, this compound is used in HAT (Hypoxanthine-Aminopterin-Thymidine) medium to select hybridoma cells that produce monoclonal antibodies.

Recent Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Anticancer Activity : A study highlighted this compound's potential as an inhibitor for breast cancer therapies, suggesting its role in enhancing the efficacy of endocrine treatments (Dai et al., 2021) .

- Antiviral Properties : Research demonstrated this compound's binding affinity to SARS-CoV-2 proteins, indicating potential as an anti-COVID-19 agent. Molecular docking studies revealed strong interactions with viral integrins and dihydrofolate reductase (Dai et al., 2024) .

- Analog Studies : Investigations into 5-deazathis compound analogues showed significant anticancer activity both in vitro and in vivo, suggesting modifications can enhance therapeutic efficacy (Bertino et al., 2009) .

Case Studies

Several case studies illustrate this compound's diverse applications:

- Case Study 1 : A clinical trial involving pediatric leukemia patients demonstrated improved survival rates with this compound-based regimens compared to traditional treatments.

- Case Study 2 : In a study on autoimmune diseases, patients receiving this compound exhibited reduced symptoms and lower autoantibody levels.

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZGACDUOSZQKY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N8O5 | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31823-54-8 (hydrochloride salt) | |

| Record name | Aminopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022588 | |

| Record name | Aminopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clusters of yellow needles. Used as a rodenticide, medicine and rodenticide. Not registered as a rodenticide in the U.S. (EPA, 1998), Orange-yellow solid; [HSDB] | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminopterin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

3.0X103 mg/L, Soluble in aqueous sodium hydroxide solutions, In water, 3.0X103 mg/L at 25 °C /Estimated/ | |

| Record name | Aminopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.3X10-19 mg Hg at 25 °C /Estimated/ | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Aminopterin is an amino derivative of folic acid which binds competitively to the dihydrofolate reductase enzyme to block tetrahydrofolate synthesis. Tetrahydrofolate is essential in the production of purines and pyrimadines, thus it's deficiency results in a reduction of DNA, RNA and protein synthesis., Antagonizes the utilization of folic acid by the body, an antimetabolite., Aminopterin /was a/ commonly used drug that inhibited digestive-absorptive mechanisms /by/ inhibiting folate transport and cell proliferation. /From table/ | |

| Record name | Aminopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow powder | |

CAS No. |

54-62-6 | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYB41CTM2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.